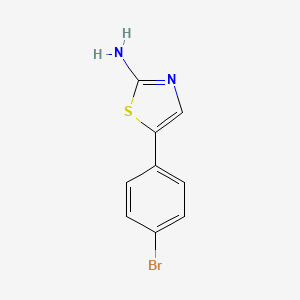

5-(4-Bromophenyl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXHXJYHJOHEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330009 | |

| Record name | 5-(4-BROMOPHENYL)THIAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73040-60-5 | |

| Record name | 5-(4-BROMOPHENYL)THIAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Bromophenyl)thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 5 4 Bromophenyl Thiazol 2 Amine

The synthesis of 5-(4-bromophenyl)thiazol-2-amine is a well-established process in organic chemistry, typically achieved through the Hantzsch thiazole (B1198619) synthesis. This classical method involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. In the case of this compound, the synthesis begins with the reaction of p-bromoacetophenone and thiourea. nih.gov The reaction is often catalyzed by an iodine catalyst to facilitate the cyclization and formation of the thiazole ring. nih.gov

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. For instance, the IR spectrum of this compound would show distinct absorption bands corresponding to the N-H stretching of the primary amine and the C-Br stretching of the bromophenyl group. nih.gov

Physicochemical Properties and Crystal Structure

The physicochemical properties of 5-(4-bromophenyl)thiazol-2-amine, such as its melting point and solubility, are important parameters that influence its handling, formulation, and biological activity. The melting point of a crystalline solid is a measure of its purity and the strength of its crystal lattice. The reported melting point for a derivative, 2-Amino-4-(4-bromophenyl)thiazole, is in the range of 183-187 °C. sigmaaldrich.com

The crystal structure of thiazole (B1198619) derivatives provides valuable insights into the three-dimensional arrangement of the molecules in the solid state. X-ray crystallography studies on related compounds, such as 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole, reveal that the thiazole (or thiadiazole) ring and the bromophenyl ring are not coplanar but are oriented at a dihedral angle to each other. nih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the amino group and the nitrogen atoms of the thiazole ring. nih.gov

Below is a table summarizing some of the key physicochemical and crystallographic parameters for a related compound, 2-Amino-5-(2-bromophenyl)-1,3,4-thiadiazole. nih.gov

| Property | Value |

| Molecular Formula | C₈H₆BrN₃S |

| Molecular Weight | 256.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.869 |

| b (Å) | 8.025 |

| c (Å) | 7.948 |

| β (°) | 97.43 |

| Volume (ų) | 940.4 |

| Z | 4 |

Reactivity and Potential for Further Functionalization

The chemical reactivity of 5-(4-bromophenyl)thiazol-2-amine is primarily centered around two key functional groups: the primary amine at the 2-position of the thiazole (B1198619) ring and the bromine atom on the phenyl ring. The 2-amino group is nucleophilic and can readily undergo a variety of chemical transformations.

One of the most common reactions involving the 2-amino group is the formation of Schiff bases through condensation with various aldehydes and ketones. researchgate.net This reaction provides a straightforward method for introducing a wide range of substituents onto the thiazole core, allowing for the systematic exploration of structure-activity relationships. researchgate.net The resulting imine (C=N) linkage can also be a key feature for biological activity.

The amino group can also be acylated using acid chlorides or anhydrides to form the corresponding amides. mdpi.comnih.gov This modification can alter the electronic properties and steric bulk of the molecule, which can have a significant impact on its biological profile. Furthermore, the amino group can be involved in the formation of ureas and thioureas. scholarsresearchlibrary.com

The bromine atom on the phenyl ring opens up possibilities for cross-coupling reactions, such as the Suzuki and Heck reactions. nih.gov These powerful carbon-carbon bond-forming reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups at the para-position of the phenyl ring. This functionalization is a valuable tool for creating more complex molecules with potentially enhanced biological activities.

Biological and Pharmacological Activities

Conventional Synthetic Approaches to the Thiazole (B1198619) Core

The construction of the thiazole ring is a fundamental step in the synthesis of this compound. Traditional methods often rely on well-established named reactions that have been refined over many years.

Hantzsch-Type Synthesis via p-Bromoacetophenone and Thiourea (B124793)

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives. nih.govsynarchive.com This method typically involves the reaction of an α-haloketone with a thioamide. nih.govsynarchive.com In the case of this compound, the synthesis is achieved through the reaction of p-bromoacetophenone with thiourea. nih.gov

The initial step of this synthesis involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst, such as iodine, to yield the intermediate, 4-(4-bromophenyl)thiazol-2-amine. nih.gov The reaction mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

This method has been widely adopted due to its reliability and the ready availability of the starting materials. youtube.com The resulting 2-aminothiazole (B372263) can be isolated as a salt, which can then be neutralized to obtain the free amine. youtube.com

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient alternative to traditional multi-step syntheses by combining three or more reactants in a single pot to form a complex product. This approach is highly valued in medicinal chemistry for its ability to rapidly generate libraries of diverse compounds.

For the synthesis of thiazole derivatives, a multi-component approach can be employed. For instance, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been achieved under microwave irradiation. nih.gov This reaction involves maleic anhydride, thiosemicarbazide, and hydrazonoyl halides in the presence of a chitosan (B1678972) biocatalyst. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of MCRs for constructing complex thiazole-containing scaffolds.

Another example involves the reaction of acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine to produce 4,5-substituted-2-aminothiazoles. nih.gov This demonstrates a straightforward pathway to the 2-aminothiazole core, which can be further modified.

Green Chemistry and Sustainable Synthetic Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles, such as the use of alternative energy sources and eco-friendly catalysts, are increasingly being applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the Hantzsch thiazole synthesis. nih.gov

The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved through a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. nih.gov This method proved to be more efficient than conventional refluxing, resulting in higher yields and requiring less purification. nih.gov

Similarly, microwave irradiation has been utilized in the one-pot, three-component synthesis of thiazolyl-pyridazinediones, demonstrating the versatility of this technology in complex heterocyclic synthesis. nih.gov The use of microwave heating significantly reduces reaction times, from hours to minutes, and can lead to improved yields. nih.gov

Derivatization Strategies of the this compound Scaffold

Once the this compound core has been synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced biological activities. A common derivatization strategy involves the reaction of the primary amino group to form Schiff bases.

Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is a versatile method for introducing a wide variety of substituents onto the thiazole scaffold. nih.gov

The synthesis of Schiff bases from this compound is typically achieved by reacting the amine with a substituted aromatic aldehyde in a suitable solvent, often with a catalytic amount of acid. nih.gov For example, a series of Schiff bases were prepared by treating (4-[4'-(4''-chlorobenzyloxy)phenyl]-thiazol-2-amine) with different substituted benzaldehydes in absolute ethanol (B145695) using glacial acetic acid as a catalyst. koyauniversity.org

These reactions are generally straightforward and result in the formation of the C=N double bond, which can be confirmed by spectroscopic methods such as IR and NMR. nih.govnepjol.info The resulting Schiff bases often exhibit a range of biological activities, making this a popular derivatization strategy in drug discovery. nih.govalayen.edu.iq

Generation of Thiazolidinone Derivatives

Thiazolidinone derivatives are a prominent class of compounds synthesized from this compound. One common approach involves the reaction of the parent amine with chloroacetyl chloride, followed by cyclization with sodium thiocyanate (B1210189) to form a 2-imino-thiazolidin-4-one intermediate. scielo.br This intermediate can then undergo Knoevenagel condensation with various aromatic aldehydes to yield a series of 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives. scielo.br

Another method involves the condensation of Schiff bases, derived from this compound and various aldehydes, with thioglycolic acid or thiolactic acid. primescholars.com This cyclocondensation reaction leads to the formation of 2,3-disubstituted thiazolidin-4-ones. For instance, the reaction of Schiff bases with thioglycolic acid yields 2-(substituted phenyl/quinolin-2-yl/6-methoxy naphthalen-2-yl)-3-(5'-bromofuran-2'-carboxamido)–thiazolidine-4-ones. primescholars.com

The 4-thiazolidinone (B1220212) core is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. ump.edu.pl The versatility of the thiazolidinone ring allows for modifications at the C2, N3, and C5 positions, leading to a diverse library of compounds with varying biological profiles. scielo.brump.edu.pl

Table 1: Synthesis of Thiazolidinone Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4,5-Diphenylthiazol-2-amine | 1. Chloroacetyl chloride, Triethylamine, THF2. Sodium thiocyanate3. Aryl aldehydes | 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives | scielo.br |

| Schiff bases of 5-bromofuran-2-carboxyhydrazide | Thioglycolic acid | 2-(substituted phenyl/quinolin 2-yl/6- methoxy (B1213986) naphthalen 2-yl)-3-(5'-bromofuran-2'-carboxamido) – thiazolidine-4-ones | primescholars.com |

Preparation of Pyrimidine (B1678525) and Pyrazole (B372694) Conjugates

The synthesis of pyrimidine and pyrazole conjugates of this compound has been explored to generate novel hybrid molecules with potential biological activities. The fusion of thiazole and pyrimidine rings can lead to thiazolo[3,2-a]pyrimidine derivatives. These are often synthesized through a one-pot, three-component reaction involving a substituted 4-phenylthiazol-2-amine, acetylacetone, and various aromatic aldehydes in the presence of an acid catalyst like p-toluene sulfonic acid. biointerfaceresearch.com

Pyrazole-containing derivatives have also been synthesized. For example, thiazole-pyrazoline Schiff base hybrid derivatives have been prepared and show significant antibacterial activity. researchgate.net Another approach involves the cyclization of hydrazone intermediates. For instance, a pyrazole-4-carbaldehyde can be formed and subsequently reacted with a thiosemicarbazone derivative of this compound to yield a pyrazolyl-thiazole conjugate. nih.gov

The combination of these heterocyclic rings is of interest as both pyrimidine and pyrazole moieties are present in many biologically active compounds. biointerfaceresearch.comnih.gov For example, thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been investigated as antagonists for adenosine (B11128) receptors. nih.gov

Table 2: Synthesis of Pyrimidine and Pyrazole Conjugates

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Substituted 4-phenylthiazole-2-amine | Acetylacetone, Aromatic aldehydes, p-Toluene sulfonic acid | 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6- yl)ethanone derivatives | biointerfaceresearch.com |

Acylation and Benzoylation of the Exocyclic Amino Group

The exocyclic amino group of 2-aminothiazole derivatives is a common site for functionalization through acylation and benzoylation reactions. These reactions typically involve treating the aminothiazole with an acylating or benzoylating agent. nih.govmdpi.com

For instance, the acetylation of 2-amino-5-(4-acetylphenylazo)-thiazole can be achieved using acetic anhydride, often in a solvent-free environment. nih.gov Benzoylation can be carried out using benzoyl chloride. nih.gov More reactive acylating agents like chloroacetyl chloride can also be employed under basic conditions. nih.gov

These reactions are useful for introducing a variety of substituents onto the thiazole core, which can significantly influence the biological activity of the resulting compounds. For example, the introduction of an amide bond through acylation can lead to compounds with potent inhibitory effects on biological targets. mdpi.com

Table 3: Acylation and Benzoylation Reactions

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | N-acetylated product | nih.gov |

| 2-amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | Benzoyl amino derivative | nih.gov |

Suzuki Coupling Reactions for Phenyl Ring Modifications

The bromine atom on the phenyl ring of this compound provides a handle for further modification through palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction. beilstein-archives.orgnih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the bromophenyl group with various arylboronic acids.

The Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with different aryl boronic acids has been shown to produce 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.gov Similarly, 5-substituted thiazoles can be synthesized via Suzuki-Miyaura cross-coupling reactions under microwave irradiation in an aqueous medium. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. beilstein-archives.orgnih.gov For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst. beilstein-archives.org

This methodology is highly valuable for creating a library of derivatives with diverse aryl substituents on the phenyl ring, which can be screened for various biological activities. hpu2.edu.vn

Table 4: Suzuki Coupling Reactions

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-bromothiazoles | Arylboronic acids | Pd(PPh3)4, NMP, 120 °C | 5-arylthiazole derivatives | beilstein-archives.org |

| 2-amino-6-bromobenzothiazole | Aryl boronic acids | Pd(0) catalyst, DMF, reflux | 2-amino-6-arylbenzothiazoles | nih.gov |

Formation of Metal Complexes with Schiff Base Ligands derived from this compound

Schiff bases derived from this compound are excellent ligands for the formation of metal complexes. These Schiff bases are typically synthesized by the condensation of the aminothiazole with an appropriate aldehyde, such as salicylaldehyde (B1680747) or its derivatives. researchgate.net

The resulting Schiff base ligands can then be reacted with various metal salts, such as those of zinc(II), chromium(III), and manganese(II), to form coordination complexes. nih.gov The reaction is often carried out in a solvent like ethanol under reflux. nih.gov The metal ion coordinates to the Schiff base ligand, which can act as a bidentate or tridentate ligand depending on its structure.

These metal complexes have shown promising biological activities, including antibacterial and anticancer properties. researchgate.netnih.gov The coordination of the metal ion can enhance the biological activity of the parent Schiff base ligand.

Table 5: Formation of Metal Complexes

| Schiff Base Ligand derived from | Metal Salt | Product | Reference |

|---|

Antimicrobial Activity Investigations

Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against a spectrum of pathogenic microorganisms. These investigations have unveiled their potential as both antibacterial and antifungal agents.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

The antibacterial prowess of this compound derivatives has been demonstrated against several Gram-positive bacteria. A novel series of these derivatives showcased promising activity against Staphylococcus aureus and Bacillus subtilis. nih.govnih.govresearchgate.net Specifically, one derivative, N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine, was found to be cytotoxic against B. subtilis. researchgate.net Another study highlighted that a Schiff base derived from 4-(4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol is effective against S. aureus. researchgate.net

Further research into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives confirmed their activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Additionally, certain thiazole-pyrazoline Schiff base hybrid derivatives have displayed significant antibacterial action. researchgate.net The antibacterial activity of these compounds is often evaluated in terms of Minimum Inhibitory Concentration (MIC), with some derivatives showing promising potential against S. aureus and B. subtilis. nih.govresearchgate.net

Investigations have also extended to antibiotic-resistant strains. For instance, novel Ni(II) and Zn(II) complexes with a Schiff base ligand derived from this compound were tested against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with the Ni(II) complex showing potent activity. researchgate.net

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | Bacillus subtilis | Cytotoxic | researchgate.net |

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Staphylococcus aureus | Effective | researchgate.net |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Staphylococcus aureus, Bacillus subtilis | Active | nih.gov |

| Ni(II) complex with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol ligand | Methicillin-resistant Staphylococcus aureus, Enterococcus faecalis | Potent | researchgate.net |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Staphylococcus aureus, Bacillus subtilis | Promising | nih.govnih.govresearchgate.net |

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

The antibacterial spectrum of this compound derivatives also encompasses Gram-negative bacteria. Studies have consistently shown their activity against Escherichia coli. nih.govnih.govresearchgate.netresearchgate.net For instance, a Schiff base prepared from 4-(4-(4-Bromophenyl) thiazol-2-ylimino)methyl)-2-methoxyphenol demonstrated effectiveness against E. coli. researchgate.net Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated against this bacterium. nih.gov

Beyond E. coli, the activity of these derivatives has been tested against other significant Gram-negative pathogens. Novel Ni(II) and Zn(II) complexes have been assessed for their efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net Furthermore, some thiazole-pyrazoline Schiff base hybrids have exhibited greater activity than the standard antibiotic amoxicillin (B794) against P. aeruginosa and E. coli. researchgate.net The emergence of extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) has also prompted investigations into new therapeutic options, with pyrazine-containing thiazolines showing potential. nih.gov

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Escherichia coli | Effective | researchgate.net |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Escherichia coli | Active | nih.gov |

| Ni(II) and Zn(II) complexes | Pseudomonas aeruginosa, Klebsiella pneumoniae | Active | researchgate.net |

| Thiazole-pyrazoline Schiff base hybrids | Pseudomonas aeruginosa, Escherichia coli | More active than amoxicillin | researchgate.net |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Escherichia coli | Promising | nih.govnih.govresearchgate.net |

Antifungal Efficacy Against Fungal Strains

In addition to their antibacterial properties, derivatives of this compound have demonstrated notable antifungal activity. Several studies have confirmed their efficacy against the opportunistic yeast Candida albicans and the common mold Aspergillus niger. nih.govnih.govresearchgate.netnih.gov

Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated against both C. albicans and A. niger. nih.gov Further research on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that certain compounds exhibited significant antifungal activity against these fungal strains, with some showing potency comparable to the standard antifungal drug fluconazole. nih.govnih.govresearchgate.net One particular derivative demonstrated significant activity against C. albicans, while another was found to be most potent against A. niger. nih.govresearchgate.net

The structural features of these derivatives play a crucial role in their antifungal action. For example, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the azole heterocycle have shown promising anti-Candida activity. nih.gov Moreover, some thiazole derivatives have been shown to inhibit the formation of hyphae in C. albicans, a critical step in biofilm development. nih.gov

| Compound/Derivative | Fungal Strain | Activity | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Candida albicans, Aspergillus niger | Active | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Candida albicans, Aspergillus niger | Promising, comparable to fluconazole | nih.govnih.govresearchgate.net |

| 2-Hydrazinyl-thiazole derivatives with lipophilic para-substituent | Candida albicans | Promising | nih.gov |

| Certain thiazole derivatives | Candida albicans | Hyphal inhibition | nih.gov |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their interaction with various microbial cellular structures and the inhibition of essential bacterial enzymes. The thiazole nucleus itself is reported to exhibit antimicrobial activity by potentially blocking the biosynthesis of certain bacterial lipids. nih.gov

Molecular docking studies have provided further insights into the potential mechanisms. For instance, active compounds have been shown to bind effectively within the active sites of microbial enzymes. nih.govnih.govresearchgate.netnih.gov One proposed mechanism involves the inhibition of enzymes crucial for microbial survival. While specific studies on NAD synthetase inhibition by these exact derivatives are not detailed in the provided results, the general approach of targeting essential bacterial enzymes is a key strategy in antimicrobial drug design. Similarly, while direct inhibition of acetylcholinesterase by these specific compounds is not explicitly stated, the broader class of thiazole derivatives has been investigated for such activities. The interaction of these compounds with microbial cellular structures remains a key area of ongoing research to fully elucidate their mode of action.

Anticancer and Antiproliferative Activity Investigations

The therapeutic potential of this compound derivatives extends to the realm of oncology, with numerous studies investigating their cytotoxic effects against various human cancer cell lines.

Inhibition of Key Biological Targets Involved in Cancer Pathways (e.g., Karyopherin Beta 1 (KPNB1), Dihydrofolate Reductase (DHFR), Sirtuin 2 (SIRT2))

While direct inhibitory data for this compound derivatives on KPNB1, DHFR, and SIRT2 is not extensively reported, research into the broader class of thiazole derivatives highlights their potential as anticancer agents. Studies on the positional isomer, 4-(4-Bromophenyl)thiazol-2-amine, have demonstrated notable cytotoxic effects against human cancer cell lines.

A series of Schiff base derivatives of 4-(4-bromophenyl)thiazol-2-amine were synthesized and evaluated for their in vitro anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.govresearchgate.net The parent intermediate, 4-(4-bromophenyl)thiazol-2-amine, was synthesized from p-bromoacetophenone and thiourea. nih.gov Subsequent reaction with various aromatic aldehydes yielded the target derivatives. nih.gov

Among the tested compounds, 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (compound p2 in the study) emerged as the most active, showing cytotoxicity comparable to the standard anticancer drug, 5-fluorouracil. nih.govnih.gov This finding underscores the potential of the 4-(4-bromophenyl)thiazol-2-amine scaffold as a basis for developing new chemotherapeutic agents. The anticancer activity results for this derivative are detailed in the table below. nih.gov

Table 1: Anticancer Activity of a 4-(4-Bromophenyl)thiazol-2-amine Derivative against MCF7 Cell Line

| Compound Name | Structure | IC₅₀ (μM) | Standard Drug (5-Fluorouracil) IC₅₀ (μM) |

|---|

Data sourced from Sharma et al. (2019). nih.gov

Enzyme Inhibition Studies

The anti-inflammatory potential of thiazole derivatives has been explored through their inhibition of key enzymes in the arachidonic acid cascade, namely lipoxygenase (LOX) and cyclooxygenase (COX).

Derivatives of 2-aminothiazole are recognized as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of pro-inflammatory leukotrienes. researchgate.netnih.gov Structure-activity relationship (SAR) studies on a series of N-aryl-4-aryl-1,3-thiazole-2-amines identified potent direct 5-LOX inhibitors. nih.gov Although a compound with the specific 4-(4-bromophenyl) substitution was not detailed, a derivative in this class, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine , demonstrated a 5-LOX inhibitory IC₅₀ value of 127 nM. nih.gov

More complex thiazole-containing structures have also shown significant dual inhibitory activity. For instance, the compound (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone was identified as a potent dual inhibitor of COX-2 and 5-LOX, with a 5-LOX IC₅₀ of 0.29 µM. epa.gov These findings suggest that the thiazole nucleus is a viable scaffold for developing LOX inhibitors. nih.govtandfonline.com

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The thiazole scaffold has been investigated as a bioisostere of the pyrazole ring found in selective COX-2 inhibitors like celecoxib. tandfonline.com

Research has shown that various thiazole derivatives can act as potent and selective inhibitors of COX-2 over COX-1. nih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were reported as selective COX-2 inhibitors. nih.gov As mentioned previously, the compound (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone showed potent COX-2 inhibition with an IC₅₀ value of 0.07 µM and a high selectivity index. epa.gov This highlights the capacity of the thiazole framework to be tailored for selective COX-2 inhibition, which is a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects. researchgate.netnih.gov

Table 2: Selected Thiazole Derivatives as COX/LOX Inhibitors

| Compound Name | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | 5-LOX | 0.29 |

Data sourced from Suh et al. and Jacob & Manju (2020). nih.govepa.gov

The versatility of the thiazole ring extends to other enzyme targets. While specific studies on esterase or glucosidase inhibition by this compound derivatives are not prominent, related heterocyclic structures have demonstrated such activities. For instance, hybrids incorporating a thiazolidine-2,4-dione (TZD) ring, a different thiazole-based core, have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes. nih.gov This indicates that with appropriate structural modifications, thiazole-based compounds could be directed to inhibit a variety of enzymes beyond those involved in inflammation and cancer.

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous chronic diseases. researchgate.net Antioxidants can mitigate this damage by neutralizing free radicals. The antioxidant potential of various thiazole derivatives has been investigated through in vitro assays. researchgate.netmdpi.com

Studies on phenolic thiazoles, where a phenol (B47542) fragment is incorporated into the structure, have shown significant antioxidant and radical scavenging activity. researchgate.netmdpi.com The activity is often assessed using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging test. researchgate.net The results indicate that the antioxidant capacity is highly dependent on the molecular structure, particularly the presence of phenolic hydroxyl groups. researchgate.netmdpi.com While direct data on the free radical scavenging ability of this compound is not available, the general findings for the thiazole class suggest that derivatization with known antioxidant moieties could yield compounds with potent activity against oxidative stress. researchgate.net

Structure Activity Relationship Sar Studies of 5 4 Bromophenyl Thiazol 2 Amine Derivatives

Influence of Substituents on Thiazole (B1198619) Ring at C-2 and C-5 Positions on Biological Activities

The thiazole ring is a key pharmacophore in many biologically active compounds. globalresearchonline.netnih.gov Modifications at the C-2 and C-5 positions of the thiazole nucleus in 5-(4-Bromophenyl)thiazol-2-amine derivatives have been shown to significantly impact their biological profiles.

Research has indicated that the nature of the substituent at the C-5 position can modulate the antimicrobial and anticancer activities. For instance, the presence of a 4-bromophenyl group at the C-5 position is a common feature in many active derivatives. nih.gov This particular substitution pattern is often associated with enhanced biological effects.

Similarly, modifications at the C-2 position, which typically bears an amino group in the parent compound, are critical. The introduction of various substituents through reactions like Schiff base formation or amidation at this position has led to the discovery of derivatives with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com

Table 1: Influence of C-5 Substituents on Biological Activity

| C-5 Substituent | Biological Activity | Reference |

| 4-Bromophenyl | Antimicrobial, Anticancer | nih.gov |

| 4-Chlorothiophen-2-yl | Not specified in provided context | sigmaaldrich.com |

| Phenyl | Antimicrobial | nih.gov |

Role of the 4-Bromophenyl Moiety in Modulating Biological Potency and Selectivity

The 4-bromophenyl group attached to the thiazole ring at the C-5 position plays a pivotal role in determining the biological potency and selectivity of these derivatives. The presence of the bromine atom, an electron-withdrawing group, at the para-position of the phenyl ring is believed to be a key contributor to the observed antimicrobial and anticancer activities. nih.govresearchgate.net

This moiety can engage in various non-covalent interactions, such as halogen bonding and hydrophobic interactions, with the target proteins. These interactions can enhance the binding affinity and, consequently, the inhibitory activity of the compounds. Studies have shown that the 4-bromophenyl group is crucial for the high potency observed in several derivatives against various cancer cell lines and microbial strains. nih.govnih.gov The position of the bromine atom is also important, with the para-substitution generally leading to better activity compared to other substitution patterns.

Table 2: Bioactivity of Derivatives Highlighting the Role of the 4-Bromophenyl Group

| Compound | Target/Activity | Key Finding | Reference |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antimicrobial, Anticancer (MCF-7) | The 4-bromophenyl group improved antimicrobial and anticancer activities. | nih.govresearchgate.net |

| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | Not specified in provided context | N/A | nih.gov |

Impact of Chemical Modifications at the Exocyclic Amino Group (e.g., Schiff Base Formation, Amidation)

The exocyclic amino group at the C-2 position of the thiazole ring is a versatile handle for chemical modifications. The formation of Schiff bases (imines) by reacting the amino group with various aromatic aldehydes has been a widely explored strategy to generate a diverse library of derivatives. nih.govmdpi.com These modifications have a profound impact on the biological activity of the resulting compounds.

The introduction of different substituted phenyl rings through an imine linkage allows for the exploration of a larger chemical space and the fine-tuning of the electronic and steric properties of the molecule. For example, the presence of electron-donating or electron-withdrawing groups on the phenyl ring of the Schiff base can significantly alter the antimicrobial and anticancer potency. nih.gov

Amidation of the exocyclic amino group is another common modification. This involves reacting the amino group with acyl chlorides or carboxylic acids to form amides. These modifications can influence the compound's solubility, cell permeability, and interaction with biological targets.

Table 3: Effect of Exocyclic Amino Group Modifications on Biological Activity

| Modification | Example Substituent on Phenyl Ring | Resulting Biological Activity | Reference |

| Schiff Base | 4-Hydroxy | Potent anticancer activity | nih.gov |

| Schiff Base | 4-N,N-dimethylamino | Promising antimicrobial activity | nih.gov |

| Schiff Base | 4-Nitro | Good antimicrobial activity | nih.gov |

| Amidation | Chloroacetyl | Intermediate for further synthesis | researchgate.net |

Correlation between Molecular Features and Predicted Target Binding Affinity

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule to a protein target. mdpi.com For this compound derivatives, these studies have been instrumental in understanding the molecular basis of their biological activity and in rationalizing the observed SAR. researchgate.netnih.gov

Docking studies have revealed that these compounds can fit into the active sites of various enzymes and receptors. The 4-bromophenyl group often plays a crucial role in anchoring the molecule within the binding pocket through hydrophobic and halogen bonding interactions. The thiazole ring and the substituents on the exocyclic amino group can form hydrogen bonds and other interactions with key amino acid residues, further stabilizing the complex. researchgate.net

For instance, in the context of antimicrobial activity, docking studies have shown that these derivatives can bind to essential bacterial enzymes. nih.gov Similarly, for their anticancer effects, these compounds have been docked into the active sites of proteins involved in cancer cell proliferation and survival, such as kinases and estrogen receptors. nih.govmdpi.com A good correlation is often observed between the predicted binding affinity (docking score) and the experimentally determined biological activity, which validates the proposed binding modes and provides valuable insights for the design of new, more potent inhibitors. researchgate.net

Table 4: Molecular Docking and Predicted Binding Affinities

| Compound Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| p2 (4-hydroxy Schiff base) | 1JIJ | -5.547 | Asp177, Gln174, Tyr36 | researchgate.net |

| p3 (4-N,N-dimethylamino Schiff base) | 4WMZ | -6.513 | His468, Cys470, Phe463 | researchgate.net |

| p4 (4-nitro Schiff base) | 1JIJ | -4.845 | His47, Gly49, Hie50 | researchgate.net |

| p6 (2,4-dichloro Schiff base) | 3ERT | -8.342 | Tyr126, Leu129, Thr130 | researchgate.net |

Future Directions and Advanced Research Perspectives

Rational Design and Synthesis of Novel Scaffolds with Enhanced Biological Profiles

The core principle of rational drug design is to create molecules with improved efficacy and selectivity by understanding the relationship between their structure and biological activity. For 5-(4-bromophenyl)thiazol-2-amine, this involves the strategic modification of its chemical structure to enhance interactions with biological targets and optimize pharmacokinetic properties.

Researchers are actively synthesizing new derivatives by introducing various substituents and functional groups to the thiazole (B1198619) ring and the phenyl group. For instance, the synthesis of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was achieved by reacting p-bromoacetophenone and thiourea (B124793), followed by condensation with various aromatic aldehydes. nih.govresearchgate.netrjsocmed.com This approach allows for the exploration of a wide chemical space to identify compounds with superior biological profiles. nih.govresearchgate.net

One area of focus is the development of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. For example, linking the thiazole core to a pyrimidine (B1678525) ring, a key component in many anticancer drugs, has been explored to create novel antiproliferative agents. nih.gov Similarly, the incorporation of β-amino acid and aromatic moieties aims to generate new antibacterial and antifungal candidates. mdpi.com The synthesis of such novel scaffolds often involves multi-step reaction sequences, beginning with the formation of the core thiazole structure followed by the addition of diverse chemical groups. nanobioletters.comnih.gov

The following table provides examples of synthesized derivatives and their initial biological screening results, highlighting the potential for developing potent therapeutic agents from this versatile scaffold.

| Compound ID | Modification | Target/Activity | Reference |

| p2, p3, p4, p6 | Schiff base derivatives | Antimicrobial (antibacterial and antifungal) | nih.govresearchgate.netnih.gov |

| p2 | Schiff base derivative | Anticancer (MCF7 breast cancer cell line) | nih.govresearchgate.netnih.gov |

| 4a, 4b, 4h | Linked to substituted piperazine | Antiproliferative | nih.gov |

| 31 | Linked to 3-(furan-2-yl)propanamide | KPNB1 inhibitor, anticancer | nih.gov |

Integration of Advanced Computational Methodologies for Predictive Modeling and Drug Design

The integration of computational tools has become indispensable in modern drug discovery, offering a faster and more cost-effective way to predict the properties and activities of new chemical entities. emanresearch.orgemanresearch.org For derivatives of this compound, computational approaches are being used to guide the design process and prioritize compounds for synthesis and biological testing. nih.govresearchgate.net

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two key computational strategies. nih.govemanresearch.org SBDD relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. emanresearch.org Molecular docking, a prominent SBDD technique, is used to predict the binding orientation and affinity of a ligand to its target protein. nih.govresearchgate.net This has been successfully applied to 4-(4-bromophenyl)-thiazol-2-amine derivatives to understand their interactions with target enzymes and receptors. nih.govresearchgate.netnih.gov

In the absence of a known target structure, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. emanresearch.orgresearchgate.net These methods use the structural information of a set of known active molecules to build predictive models. emanresearch.org

Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is crucial for predicting the pharmacokinetic properties of drug candidates. nih.govnih.gov Computational tools can estimate parameters like oral bioavailability and drug-likeness, helping to identify compounds with favorable profiles early in the discovery process. nih.govresearchgate.netnih.gov For instance, in silico ADME studies of novel thiazolidin-2,4-dione derivatives have been conducted to assess their potential as orally active drugs. nih.gov

| Computational Method | Application for this compound Derivatives | Key Insights | Reference |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of key interactions within the binding pocket. | nih.govresearchgate.netrjsocmed.comnih.gov |

| ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties. | Prioritization of compounds with favorable oral bioavailability. | nih.govresearchgate.netnih.govmdpi.com |

| QSAR | Developing models to predict biological activity based on chemical structure. | Guiding the design of more potent analogs. | researchgate.net |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Designing novel scaffolds with improved activity. | emanresearch.orgemanresearch.org |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While much of the research on this compound derivatives has focused on their antimicrobial and anticancer activities, there is significant potential for these compounds to interact with a broader range of biological targets. nih.govresearchgate.netnih.gov Future research will delve into identifying novel targets and elucidating the underlying mechanisms of action.

The structural alerts within the this compound scaffold, such as the thiazole ring and the bromophenyl group, suggest potential interactions with various enzymes and receptors. For example, thiazole-containing compounds are known to act as kinase inhibitors, and this could be a fruitful area of investigation for anticancer applications. nih.gov The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Techniques such as chemical proteomics and affinity-based protein profiling can be employed to identify the direct binding partners of these compounds within the cell. Furthermore, systems biology approaches, which analyze the global effects of a compound on cellular pathways and networks, can provide a more comprehensive understanding of its mechanism of action.

By exploring new biological targets, researchers can potentially repurpose existing derivatives or design new ones for a wider array of diseases. This expansion of the therapeutic potential of the this compound scaffold represents an exciting frontier in medicinal chemistry.

Q & A

Basic: What are the established synthetic routes for preparing 5-(4-bromophenyl)thiazol-2-amine?

Answer:

The compound is typically synthesized via cyclization reactions. A standard method involves reacting 4-bromoacetophenone with thiourea in the presence of iodine as a catalyst (e.g., refluxing in ethanol for 10 hours, yielding 94% product). Alternatively, a one-pot Hantzsch synthesis using lactic acid as both solvent and catalyst achieves a 96% yield under optimized conditions (reflux at 110°C for 4 hours). Multi-step approaches may include intermediate formation, such as reacting with chloroacetyl chloride to generate derivatives.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- X-ray crystallography for unambiguous structural determination .

- NMR (¹H, ¹³C) to confirm substituent positions and purity (e.g., δ 7.45–7.39 ppm for aromatic protons in CDCl₃).

- FT-IR to identify amine (-NH₂) and thiazole ring vibrations.

- HRMS/ESI-MS for molecular ion validation.

Basic: How are computational methods like DFT applied to study this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP level with 6-31+G(d,p) or 6-311+G(d,p) basis sets is used to optimize geometry, predict vibrational frequencies, and compare with experimental IR/NMR data . TD-DFT can model electronic transitions for UV-Vis spectra validation .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Catalyst and solvent screening is critical. For example:

| Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|

| Lactic acid | 96 | |

| Acetic acid | 75 | |

| Iodine (ethanol) | 94 | |

| Lactic acid’s dual role as a Brønsted acid and green solvent enhances efficiency. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 10 hours). |

Advanced: What structure-activity relationships (SAR) guide the design of bioactive derivatives?

Answer:

- Electron-withdrawing groups (e.g., para-bromo on phenyl) enhance antimicrobial and anticancer activity by increasing electrophilicity .

- Substituents on the thiazole ring (e.g., chloroacetamide) improve binding to biological targets like bacterial enzymes. SAR studies often combine in vitro assays (MIC, IC₅₀) with molecular docking.

Advanced: How do basis set choices impact DFT calculations for this compound?

Answer:

Larger basis sets (e.g., 6-311+G(d,p)) improve accuracy for non-covalent interactions and electronic properties but increase computational cost. Smaller sets (6-31+G(d,p)) suffice for geometry optimization . Validation against experimental data (e.g., bond lengths from XRD) is essential .

Advanced: How to resolve discrepancies between experimental and computational data?

Answer:

- Vibrational frequencies : Scale DFT-calculated IR values by 0.96–0.98 to match experimental peaks .

- NMR shifts : Use gauge-including atomic orbital (GIAO) methods and compare with solvent-corrected experimental data .

- Crystal packing effects : Account for intermolecular forces in XRD vs. gas-phase DFT models .

Advanced: What methodologies are used to evaluate antimicrobial activity?

Answer:

- Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).

- Time-kill assays to assess bactericidal/fungicidal effects .

- Synergy studies with standard antibiotics (e.g., checkerboard assays).

Advanced: How are derivatives designed for enhanced ADME properties?

Answer:

- Chloroacetamide derivatives improve lipophilicity (logP) for membrane permeability.

- ADME prediction tools (e.g., SwissADME) optimize solubility and metabolic stability.

- In vitro cytotoxicity (MTT assays) ensures selectivity over mammalian cells .

Advanced: How is this compound utilized in coordination chemistry?

Answer:

It serves as a ligand precursor. For example:

- Reacting with salicylaldehyde forms a Schiff base (HL), which coordinates to Ni(II)/Zn(II) ions.

- Metal complexes are characterized via elemental analysis, UV-Vis, and thermal stability assays.

Advanced: What challenges arise in crystallographic refinement?

Answer:

- Disorder in bromophenyl groups : Resolved using SHELXL with restraints on atomic displacement parameters .

- Twinned crystals : Handle via HKLF 5 format in SHELXTL .

Advanced: How to troubleshoot low yields in multi-step synthesis?

Answer:

- Intermediate purification : Column chromatography (e.g., 30% EtOAc/hexanes).

- Reaction monitoring : TLC to identify incomplete steps (e.g., unreacted thiourea).

- Byproduct formation : Optimize stoichiometry (e.g., excess chloroacetyl chloride).

Advanced: What role does microwave irradiation play in synthesis?

Answer:

Microwave-assisted reactions reduce time (e.g., 30 minutes vs. 8 hours for Schiff base synthesis) and improve yields by 10–15% via uniform heating.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.